molecular formula C18H19ClN2O3 B250378 N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Numéro de catalogue: B250378
Poids moléculaire: 346.8 g/mol
Clé InChI: ALAXZPRHGHORDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound was first synthesized in 2010 and has since undergone extensive research to determine its efficacy and safety in pre-clinical and clinical trials.

Mécanisme D'action

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea binds to the active site of BTK and inhibits its activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma and other types of cancer cells. By inhibiting BTK, this compound effectively shuts down this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In pre-clinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B-cell lymphoma and other types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has several advantages as a research tool for studying cancer biology and developing new cancer treatments. Its selective and potent inhibition of BTK makes it a valuable tool for dissecting the BCR signaling pathway and its role in cancer cell survival and proliferation. This compound can also be used in combination with other cancer treatments to enhance their efficacy and overcome resistance to therapy.
However, there are also limitations to using this compound in lab experiments. Its specificity for BTK means that it may not be effective against all types of cancer cells or tumors. Additionally, the optimal dosage and treatment schedule for this compound may vary depending on the type of cancer and the patient population.

Orientations Futures

There are several potential future directions for research on N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea and its use as a cancer treatment. These include:
1. Developing this compound as a first-line therapy for B-cell lymphoma and other types of cancer.
2. Investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance to therapy.
3. Identifying biomarkers that can predict response to this compound and other BTK inhibitors, and using these biomarkers to guide patient selection and treatment decisions.
4. Developing new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating the role of BTK and the BCR signaling pathway in other diseases, such as autoimmune disorders and infectious diseases, and developing new therapies based on these findings.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in pre-clinical and clinical trials for the treatment of B-cell lymphoma and other types of cancer. Its selective and potent inhibition of BTK makes it a valuable tool for studying cancer biology and developing new cancer treatments. Future research on this compound and other BTK inhibitors has the potential to improve cancer treatment outcomes and advance our understanding of the molecular mechanisms that drive cancer cell survival and proliferation.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and solid tumors. This compound works by targeting Bruton's tyrosine kinase (BTK), which is a key player in the signaling pathways that promote cancer cell survival and proliferation.

Propriétés

Formule moléculaire

C18H19ClN2O3

Poids moléculaire

346.8 g/mol

Nom IUPAC

1-(4-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-6-8-14(9-7-13)20-18(22)21-15-3-1-4-16(11-15)24-12-17-5-2-10-23-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,20,21,22)

Clé InChI

ALAXZPRHGHORDZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

SMILES canonique

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.